Product packaging for aurovertin(Cat. No.:CAS No. 11002-90-7)

aurovertin

Katalognummer: B1171891
CAS-Nummer: 11002-90-7
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Aurovertin is a fungal antibiotic and a well-characterized, exogenous allosteric inhibitor of F1Fo-ATP synthase, a key enzyme complex in oxidative phosphorylation . It binds specifically to the β subunits in the F1 catalytic domain, acting as a mixed, noncompetitive inhibitor that differentially affects the enzyme's functions; it is a significantly more potent inhibitor of ATP synthesis than of ATP hydrolysis . Even at saturating concentrations, this compound does not completely abolish ATP hydrolytic activity, with single-molecule studies indicating that it hinders the binding change mechanism by impeding catalytic site interactions, thus allowing for residual enzymatic activity . This mechanism provides a powerful tool for studying the rotary catalysis and energy coupling of F1Fo-ATP synthase. Due to its specific binding site and the fact that it is not an endogenous regulator, this compound serves as a valuable molecular probe for fundamental research into mitochondrial function, bioenergetics, and the structure-mechanism relationship of the enzyme . Its role is also expanding in pharmacological research, as F1Fo-ATP synthase is an emerging drug target for various human diseases, including cancer, hypertension, and neurodegenerative disorders, as well as for combating antibiotic resistance . Research into the this compound binding site helps pave the way for the structure-based development of novel allosteric therapeutics . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or personal use. RUO products are not subject to the regulatory controls applicable to in vitro diagnostic medical devices .

Eigenschaften

CAS-Nummer

11002-90-7

Molekularformel

C30H52O

Synonyme

aurovertin

Herkunft des Produkts

United States

Biosynthetic Pathways and Enzymology of Aurovertin

Polyketide Synthase (PKS) Mediated Core Structure Formation

The journey of aurovertin biosynthesis begins with the formation of a polyene α-pyrone core, a reaction catalyzed by a highly reducing polyketide synthase (HR-PKS). nih.govcdc.gov This large, multifunctional enzyme, designated AurA, is encoded by the aurA gene within the this compound biosynthetic gene cluster. nih.govcdc.gov The domain architecture of AurA includes a ketosynthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (MT), ketoreductase (KR), and an acyl carrier protein (ACP). nih.govresearchgate.net

Notably, the absence of an enoylreductase (ER) domain in AurA is consistent with the production of a polyene precursor. nih.gov The biosynthesis is proposed to start with a propionate (B1217596) unit and involves the addition of eight acetate (B1210297) units to assemble the polyketide chain. nih.gov Labeling studies have confirmed that the carbon skeleton of this compound is derived from this polyketide pathway. nih.gov Interestingly, research has shown that two distinct biosynthetic pathways can operate simultaneously, one initiated by a propionate unit and another involving a C20-polyketide that is subsequently methylated, leading to the loss of the initial acetate unit. rsc.orgrsc.org

Post-PKS Enzymatic Tailoring Steps

Following the synthesis of the initial polyketide chain by AurA, a series of tailoring enzymes modify the structure to create the characteristic features of this compound. These modifications are crucial for the molecule's bioactivity and include oxidations, epoxide hydrolysis, methylations, and cyclizations.

Role of Flavin-Dependent Monooxygenases (FMOs)

A key enzyme in the tailoring process is a flavin-dependent monooxygenase (FMO), encoded by the aurC gene. nih.govcdc.gov This enzyme, AurC, is responsible for catalyzing epoxidation reactions on the polyene chain. nih.govbeilstein-journals.org It is believed to act iteratively, transforming the terminal triene portion of the precursor. nih.govcdc.govacs.org The action of AurC is a critical step that sets the stage for the subsequent formation of the complex ring system. beilstein-journals.org

Epoxide Hydrolase Catalysis

Working in concert with the FMO is an epoxide hydrolase, AurD, encoded by the aurD gene. nih.govbeilstein-journals.org This enzyme catalyzes the regioselective hydrolysis of the epoxide formed by AurC. beilstein-journals.org This hydrolysis is not a simple addition of water but initiates a cascade of reactions leading to the formation of a dihydroxyfuran intermediate. beilstein-journals.org The interplay between the FMO (AurC) and the epoxide hydrolase (AurD) is sufficient to generate the complex 2,6-dioxabicyclo[3.2.1]octane ring system from a polyene-α-pyrone precursor. beilstein-journals.org Studies have shown that a tetrahydrofuranyl polyene is the first stable intermediate in this transformation. nih.govcdc.gov

O-Methylation by Methyltransferases (e.g., AurB)

O-methylation of the α-pyrone ring is another crucial tailoring step, carried out by a methyltransferase named AurB, encoded by the aurB gene. nih.govresearchgate.netnih.gov This methylation is significant as it appears to be a branching point in the biosynthesis of related polyketides. researchgate.netnih.gov The presence or absence of this methylation can direct the pathway towards different structural classes of compounds. researchgate.netnih.gov Downstream tailoring enzymes have shown selectivity for the methylated α-pyrone over the unmethylated form. researchgate.net

Genetic Organization of this compound Biosynthetic Gene Clusters (aur cluster)

The genes responsible for this compound biosynthesis are organized in a contiguous cluster, a common feature for secondary metabolite pathways in fungi. nih.govnih.gov The aur gene cluster in Calcarisporium arbuscula contains the core PKS gene (aurA) and genes for the tailoring enzymes, including the methyltransferase (aurB), FMO (aurC), epoxide hydrolase (aurD), and cyclase (aurE). nih.govcdc.gov

In addition to these core biosynthetic genes, the cluster also contains a gene encoding a putative transcriptional activator, AurF, and an acyltransferase, AurG. nih.gov AurF is believed to be a positive regulator of the cluster, with its overexpression leading to a significant increase in this compound production. nih.govresearchgate.net AurG is responsible for the final acetylation step, converting this compound E to other acetylated derivatives like this compound B. nih.gov Gene clusters with high sequence homology to the aur cluster have also been identified in other this compound-producing fungi, such as Metarhizium anisopliae, and in the producer of the related compound citreoviridin (B190807), Aspergillus terreus. nih.gov

Table 1: Key Enzymes in this compound Biosynthesis and Their Functions

GeneEnzymeFunction
aurAAurA (HR-PKS)Catalyzes the formation of the polyene α-pyrone core structure. nih.govcdc.gov
aurBAurB (Methyltransferase)Performs O-methylation of the α-pyrone ring. nih.govresearchgate.netnih.gov
aurCAurC (FMO)Catalyzes the iterative epoxidation of the polyene chain. nih.govbeilstein-journals.org
aurDAurD (Epoxide Hydrolase)Catalyzes the regioselective hydrolysis of epoxides, initiating ring formation. nih.govbeilstein-journals.org
aurEAurE (Cyclase)Enhances the rate of pyrone formation and product release. nih.govfrontiersin.orgmdpi.com
aurFAurF (Transcriptional Activator)Positively regulates the expression of the this compound gene cluster. nih.govresearchgate.net
aurGAurG (Acyltransferase)Catalyzes the acetylation of this compound precursors. nih.gov

Transcriptional Regulation by Factors such as AurF

The expression of the this compound biosynthetic genes is tightly controlled by regulatory elements, with the transcription factor AurF playing a pivotal role. nih.gov AurF is a putative transcription factor encoded by the aurF gene located within the this compound biosynthesis gene cluster. nih.govresearchgate.net Studies have demonstrated that AurF acts as a positive regulator for the entire cluster. nih.govresearchgate.net

Deletion of the aurF gene in C. arbuscula has been shown to completely abolish this compound production. nih.govresearchgate.net Conversely, overexpression of aurF in a heterologous expression system led to a significant, up to 20-fold, increase in this compound yields. nih.govnih.gov This strong correlation between aurF expression levels and this compound production confirms its function as a pathway-specific positive transcription factor. nih.gov The regulation of specialized metabolite clusters by such dedicated transcription factors is a common theme in fungi, ensuring that the production of these complex molecules is efficiently controlled. nih.gov

Precursor Incorporation Studies and Dual Biosynthetic Routes

Isotope labeling studies have been instrumental in elucidating the building blocks of the this compound molecule, revealing the operation of two distinct biosynthetic pathways.

Acetate-Derived Polyketide Pathways

The backbone of this compound is primarily derived from a polyketide pathway utilizing acetate units. nih.goviupac.org Initial proposals, later confirmed by labeling studies, suggested that the this compound structure is assembled from acetate and propionate precursors. nih.gov Specifically, the biosynthesis involves the condensation of multiple acetate units, which are first converted to malonyl-CoA, the common extender unit in polyketide synthesis. nih.gov

One of the proposed pathways involves a C20-polyketide precursor. In this route, the chain is initiated with an acetate unit. Subsequent steps involve the loss of this starter unit following a methylation event. iupac.orgrsc.org This pathway highlights the central role of acetate in forming the majority of the carbon skeleton.

Propionate and Methionine Involvement in Specific Biosynthetic Branches

Further detailed biosynthetic investigations using 13C-labeled precursors have revealed a more complex picture, with the existence of two independent pathways leading to aurovertins B and D. rsc.orgrsc.org

The first pathway involves a C20-polyketide precursor that undergoes C-methylation at the C18 position, with the methyl group being supplied by S-adenosyl methionine (SAM). rsc.orgrsc.org This is followed by the removal of the acetate starter unit. In this scenario, C1 of the this compound molecule originates from methionine, while C2 and C3 are derived from malonate (ultimately from acetate). rsc.orgrsc.org

The second, alternative pathway utilizes a propionate unit as the starter for the polyketide chain. iupac.orgrsc.org This propionate unit is then extended by eight malonate units to form a C19 precursor. rsc.orgrsc.org In this route, the first three carbon atoms (C1-C3) of the this compound molecule are directly derived from propionate. rsc.org The simultaneous operation of these two distinct biosynthetic pathways for the formation of the same fungal metabolites is a unique and fascinating aspect of this compound biosynthesis. rsc.orgrsc.org

Table 2: Dual Biosynthetic Routes to Aurovertins B and D

PathwayStarter UnitKey IntermediateOrigin of C1-C3
Pathway 1 AcetateC20-polyketideC1 from Methionine; C2, C3 from Malonate. rsc.orgrsc.org
Pathway 2 PropionateC19-polyketideC1, C2, C3 from Propionate. rsc.orgrsc.org

Mechanistic Insights into Stereochemical Elaboration during Biosynthesis

The formation of the complex, stereochemically rich 2,6-dioxabicyclo[3.2.1]-octane (DBO) ring system of this compound is a feat of enzymatic precision. researchgate.netbeilstein-journals.org The biosynthesis is proposed to proceed through a polyene precursor, which undergoes a series of regioselective oxidations and epoxide-opening reactions. nih.govresearchgate.net

The flavin-dependent monooxygenase, AurC, is critical in this process, catalyzing stepwise epoxidations of the terminal triene portion of the precursor with high regio- and stereospecificity. researchgate.net These epoxidation events are followed by a cascade of regioselective epoxide-opening reactions. nih.gov Labeling studies using 18O have indicated that the oxygen atom between C4 and C8 is derived from water, suggesting the likely site of epoxide hydrolysis and the involvement of an epoxide hydrolase like AurD. nih.gov

The formation of the tetrahydrofuran (B95107) ring is a key step, with a tetrahydrofuranyl polyene identified as the first stable intermediate in the transformation. researchgate.net This intermediate can then undergo further epoxidation and a subsequent anti-Baldwin 6-endo-tet ring opening to yield the final bicyclic ether product. researchgate.net This highly efficient and controlled enzymatic cascade demonstrates how fungal biosynthetic pathways can generate complex and stereochemically defined natural product scaffolds from simple linear precursors. researchgate.net

Molecular Mechanism of Action: Inhibition of F1f0 Atp Synthase

Overview of Mitochondrial F1F0-ATP Synthase (Complex V) Architecture and Rotary Catalysis

The F1F0-ATP synthase, also known as Complex V, is a molecular machine responsible for synthesizing adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). nih.gov This process is powered by a proton gradient across the inner mitochondrial membrane. nih.gov The enzyme is composed of two main domains: the F1 catalytic domain and the F0 proton-translocating domain. patsnap.comnih.gov

The synthesis of ATP is achieved through a remarkable rotary mechanism. nih.gov Protons flowing through the F0 domain drive the rotation of a central stalk, which in turn induces conformational changes in the F1 domain, leading to ATP synthesis. nih.gov This process, known as rotary catalysis, is a fundamental principle of cellular bioenergetics. nih.gov

The F1 domain is the catalytic core of the ATP synthase and protrudes into the mitochondrial matrix. nih.govmicrobialcell.com It is composed of five different subunits with the stoichiometry α3β3γδε. portlandpress.com The three α and three β subunits are arranged alternately in a hexagonal ring, forming a sphere-like structure. biorxiv.orgcam.ac.uk The catalytic sites for ATP synthesis are located primarily on the β-subunits, at the interface with the α-subunits. portlandpress.comcam.ac.uk

The γ, δ, and ε subunits form a central stalk that penetrates the α3β3 hexamer. portlandpress.comebi.ac.uk The rotation of this central stalk, driven by the F0 motor, causes sequential conformational changes in the β-subunits. nih.gov These changes cycle each catalytic site through three states: a state that binds ADP and Pi, a state that catalyzes the formation of ATP, and a state that releases the newly synthesized ATP. nih.gov This "binding-change" mechanism, first proposed by Paul Boyer, is the foundation of ATP synthesis by the F1 domain. nih.gov

The F0 domain is embedded within the inner mitochondrial membrane and functions as a proton channel. patsnap.commicrobialcell.com It consists of a ring of 'c' subunits and single copies of subunits 'a', 'b', 'd', 'F6', and the oligomycin (B223565) sensitivity-conferring protein (OSCP). nih.gov The flow of protons from the intermembrane space into the matrix occurs through a channel at the interface between the 'a' subunit and the c-ring. microbialcell.com

This proton translocation drives the rotation of the c-ring, which is physically connected to the central stalk (γ, δ, and ε subunits) of the F1 domain. nih.govmicrobialcell.com The number of c-subunits in the ring can vary between species, which affects the number of protons required for one full rotation and, consequently, the number of ATP molecules synthesized. microbialcell.com

F1 Catalytic Domain Structure and Function

Aurovertin Binding Sites on the F1-ATPase Subcomplex

This compound specifically targets the F1 catalytic domain of the ATP synthase. umich.edu High-resolution crystallographic studies have precisely identified the binding sites of this compound, revealing a specific interaction with the β-subunits. portlandpress.comportlandpress.com

In the presence of nucleotides, the three β-subunits of the F1 domain adopt different conformations: βTP (ATP-bound), βDP (ADP-bound), and βE (empty). pnas.orgpdbj.org this compound B has been shown to bind to two of these three β-subunits: the βTP and βE subunits. pnas.orgpdbj.orgnih.gov The binding site on the third β-subunit, βDP, is inaccessible to the inhibitor due to a more compact structure. pnas.orgnih.gov The two binding sites for this compound exhibit different affinities, with the site on the βTP-subunit interpreted as having a higher affinity. portlandpress.com

The this compound binding sites are located in a distinct cleft situated between the nucleotide-binding domain and the C-terminal domain of the β-subunits. pnas.orgpdbj.orgnih.govresearchgate.netfrontiersin.org This positions the inhibitor away from the catalytic site itself, with the closest distance between this compound B and the ATP molecule in the βTP subunit being approximately 12 Å. frontiersin.orgnih.gov This spatial separation is consistent with a non-competitive or uncompetitive mode of inhibition. frontiersin.org The binding of this compound appears to prevent the necessary closure of the catalytic interfaces, which is a critical step for the cyclical interconversion of the catalytic sites required for ATP synthesis. portlandpress.compnas.orgpdbj.org

Key residues involved in this compound binding have been identified through structural and mutational studies. Both binding sites encompass βArg-412, a residue shown to be crucial for this compound interaction. pnas.orgpdbj.org The this compound molecule bound to the βTP subunit also interacts with α-Glu399 of the adjacent αTP subunit. pnas.orgnih.gov In contrast, the this compound at the βE site is too far from the corresponding residue in the αE subunit to form a similar interaction. pnas.orgnih.gov

Table 1: this compound Binding Site Characteristics

Feature Description
Target Subunits βTP and βE
Inaccessible Subunit βDP pnas.orgnih.gov
Location Cleft between the nucleotide-binding domain and the C-terminal domain of the β-subunits pnas.orgpdbj.orgnih.govresearchgate.netfrontiersin.org
Key Interacting Residue βArg-412 pnas.orgpdbj.org
Additional Interaction (βTP site) α-Glu399 of the adjacent αTP subunit pnas.orgnih.gov

Specificity for Beta Subunits (βTP and βE)

Biochemical and Kinetic Characterization of this compound Inhibition

This compound is characterized as a mixed, noncompetitive inhibitor of F1F0-ATPase. umich.edunih.gov This means it can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. nih.gov

A notable characteristic of this compound is its differential inhibition of ATP synthesis versus ATP hydrolysis. It is a more potent inhibitor of ATP synthesis. umich.edunih.gov Even at saturating concentrations, this compound does not completely block ATP hydrolysis, with significant residual activity remaining. umich.edunih.govnih.gov

Kinetic studies have provided insights into the stoichiometry of this compound binding. At low substrate concentrations, the inhibition is cooperative, suggesting that two molecules of this compound bind to the F1 domain. umich.edunih.gov However, this cooperativity decreases at higher substrate concentrations, with a stoichiometry approaching one this compound molecule per enzyme. nih.gov

The inhibition constants (Ki) for this compound are lower for ATP synthesis compared to ATP hydrolysis, indicating a higher affinity for the enzyme during the synthesis process. nih.govnih.gov This differential affinity likely contributes to its more potent inhibition of ATP synthesis. nih.gov

Table 2: Kinetic Parameters of this compound Inhibition

Parameter ATP Synthesis ATP Hydrolysis
Inhibition Type Mixed, noncompetitive umich.edunih.gov Mixed, noncompetitive umich.edunih.gov
Potency More potent inhibitor umich.edunih.gov Less potent inhibitor umich.edunih.gov
Inhibition at Saturation Complete inhibition Incomplete inhibition (residual activity) umich.edunih.govnih.gov
Stoichiometry (low substrate) Cooperative, 2 this compound/F1F0-ATPase umich.edunih.gov Cooperative, 2 this compound/F1F0-ATPase umich.edunih.gov
Ki(ES) (Bovine Heart Mitochondria) 25 nM nih.gov 120 nM nih.gov

Inhibition of ATP Synthesis Preference over ATP Hydrolysis

A key characteristic of this compound's inhibitory action is its preferential inhibition of ATP synthesis over ATP hydrolysis. nih.govphysiology.orgsigmaaldrich.com While it completely halts ATP synthesis, a significant level of ATP hydrolysis activity, sometimes up to 40%, can persist even at saturating concentrations of the inhibitor. frontiersin.org The molecular basis for this differential effect is a subject of ongoing research, but it is understood that this compound is a more potent inhibitor of ATP synthesis. nih.gov

Kinetic Mechanisms: Uncompetitive, Mixed, and Partial Mixed Inhibition

The kinetic mechanism of this compound inhibition is complex and has been described as uncompetitive, mixed, and partial mixed. nih.govfrontiersin.orgportlandpress.com

Uncompetitive Inhibition: Some studies have characterized the inhibition as uncompetitive, where the inhibitor binds only to the enzyme-substrate complex. pnas.orgportlandpress.com This is supported by the observation that this compound has a higher affinity for the F1F0-ATPase in the presence of nucleotides. nih.gov

Mixed Inhibition: Other research indicates a mixed inhibition mechanism, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.govnih.govfrontiersin.org This is evidenced by this compound's ability to affect ATPase activity even in the absence of a nucleotide substrate. nih.gov For ATP hydrolysis, this compound decreases both the apparent Vmax and Km. nih.gov In the case of ATP synthesis, this compound also acts as a mixed inhibitor, decreasing the apparent Vmax but increasing the apparent Km. nih.gov

The varied kinetic descriptions likely arise from different experimental conditions and the complex, multi-subunit nature of the F1F0-ATP synthase.

Stabilization of Inactive Conformational States

This compound's inhibitory effect stems from its ability to stabilize the F1F0-ATP synthase in an inactive or less active conformational state. patsnap.combiologists.comnih.gov By binding to specific sites on the β subunits, this compound prevents the necessary conformational changes that accompany the catalytic cycle. patsnap.comportlandpress.com The binding of two this compound molecules to the F1 domain is thought to lock the enzyme in a particular rotational state, thus hindering the progression of catalysis. pnas.org

Prevention of Catalytic Interface Closure and Rotary Mechanism

The F1F0-ATP synthase operates via a rotary mechanism, where the central stalk rotates within the α3β3 hexamer, inducing conformational changes in the β subunits that drive ATP synthesis or hydrolysis. pnas.org This process requires the opening and closing of the catalytic interfaces between the α and β subunits. portlandpress.compnas.orgresearchgate.net this compound appears to act as a wedge, physically preventing the closure of these catalytic interfaces. pnas.orgportlandpress.comportlandpress.com This obstruction of the conformational changes essential for the cyclic interconversion of the catalytic sites effectively stalls the enzyme's rotary mechanism. pnas.orgpnas.org

Identification of Key Residues Involved in this compound Binding

Crystallographic and mutational studies have identified specific amino acid residues within the F1 domain that are crucial for this compound binding. pnas.orgfrontiersin.orgportlandpress.com this compound binds in a hydrophobic cleft located between the nucleotide-binding domain and the C-terminal domain of the β subunits. portlandpress.comfrontiersin.orgportlandpress.com The binding sites are found in the β subunits that are in the "empty" (βE) and "tightly-binding" (βTP) conformations, while the site in the "loose-binding" (βDP) conformation is inaccessible. pnas.orgportlandpress.com

Role of βArg-412

Mutational studies have highlighted the critical role of arginine at position 412 of the β subunit (βArg-412) in this compound binding. pnas.orgportlandpress.com In the bovine F1-ATPase, this residue forms an important hydrogen bond with a carbonyl group on the pyrone ring of this compound B. portlandpress.com This interaction is a key determinant of this compound's binding affinity.

Interactions with Adjacent Alpha Subunit Residues (e.g., α-Glu399)

The binding of this compound also involves interactions with residues from the adjacent α subunit. pnas.orgfrontiersin.org Specifically, the this compound molecule bound to the βTP subunit interacts with glutamic acid at position 399 of the neighboring α subunit (α-Glu399). pnas.orgnih.gov However, the this compound bound to the βE subunit is positioned too far away to form a similar interaction. pnas.orgnih.gov

Table of this compound Binding Site Residues in Bovine F1-ATPase

Subunit Residue
β Ala-338
β Ile-339
β Leu-342
β Ile-344
β Pro-350
β Leu-351
β Leu-378
β Gln-379
β Tyr-381
β Lys-382
β Gln-385
β Gln-411
β Arg-412
β Glu-454
β Gln-455
β Tyr-458
β Lys-469
α Glu-399

Data derived from computational analysis of the crystal structure of the bovine F1 complex. frontiersin.org

Comparative Analysis of this compound with Other F1F0-ATP Synthase Inhibitors

The F1F0-ATP synthase is a complex molecular motor with multiple subunits, providing numerous potential binding sites for a variety of inhibitory molecules. portlandpress.comresearchgate.net These inhibitors, while all disrupting the primary function of ATP synthesis or hydrolysis, do so by targeting different components and employing distinct molecular mechanisms. A comparative analysis of this compound with other well-characterized inhibitors—such as oligomycin, efrapeptin, citreoviridin (B190807), and the endogenous inhibitory factor 1 (IF1)—reveals the diverse strategies by which the enzyme's activity can be modulated. portlandpress.comnih.gov High-resolution structural studies have identified at least four independent types of inhibitory sites on the F1 catalytic domain alone: the catalytic site itself, and the specific binding sites for this compound, efrapeptin, and IF1. portlandpress.comportlandpress.com

This compound vs. Oligomycin

The most fundamental difference between this compound and oligomycin lies in the major domain they target. This compound is an inhibitor of the soluble F1 catalytic domain, while oligomycin targets the membrane-embedded F0 domain. patsnap.compatsnap.com In fact, the "o" in F0 derives its name from its function as the binding fraction for oligomycin. nih.govwikipedia.org Oligomycin binds specifically to the c-subunit of the F0 portion, obstructing the proton channel. microbialcell.comnih.govresearchgate.net By blocking this flow of protons, oligomycin effectively jams the enzyme's rotor, thereby inhibiting both ATP synthesis and the reverse reaction of ATP hydrolysis. patsnap.commicrobialcell.comresearchgate.net In contrast, this compound binds to the β-subunits of the F1 domain, remote from the proton channel. nih.govjove.comasm.org Its mechanism does not involve blocking proton translocation but rather preventing the conformational changes in the catalytic β-subunits that are essential for the binding change mechanism of ATP synthesis. portlandpress.comportlandpress.com

This compound vs. Efrapeptin

Both this compound and efrapeptin are antibiotic inhibitors that target the F1 domain, yet they bind to distinct sites and induce inhibition differently. portlandpress.comportlandpress.com Efrapeptin, a peptide antibiotic, lodges itself in a unique site within the central cavity of the F1-ATPase. portlandpress.compnas.orgcapes.gov.br Its binding site involves hydrophobic contacts with the α-helical structure of the central γ-subunit, the βE-subunit (the subunit in the "empty" conformation), and two adjacent α-subunits. portlandpress.comportlandpress.comcapes.gov.br Efrapeptin appears to inhibit the enzyme by physically blocking the βE-subunit from undergoing the necessary conformational change to a nucleotide-binding state, which is a critical step in the rotary catalytic cycle. pnas.orgcapes.gov.br this compound, on the other hand, binds to two equivalent sites on the βTP and βE subunits in a hydrophobic cleft between the nucleotide-binding and C-terminal domains. portlandpress.comnih.gov Rather than obstructing the central cavity, this compound's binding is thought to prevent the closure of the catalytic interfaces, a movement required for the cyclic interconversion of the catalytic sites. portlandpress.comportlandpress.com

This compound vs. Citreoviridin

Citreoviridin is a mycotoxin that, like this compound, inhibits the F1-ATPase by binding to the β-subunit. nih.govasm.orgoroboros.at Despite targeting the same subunit, research indicates that their binding sites are not identical. nih.gov Studies have shown that the binding of citreoviridin to the F1 domain or the isolated β-subunit is noncompetitive with respect to this compound. nih.govresearchgate.net This demonstrates that the two inhibitors can bind to the β-subunit simultaneously, implying they occupy different locations. researchgate.net Further evidence comes from this compound-resistant mutants; the F1-ATPase from such mutants can still be partially inhibited by citreoviridin. researchgate.net Therefore, while both are F1-targeting toxins acting on the β-subunit, they represent distinct inhibitory mechanisms.

This compound vs. Inhibitory Factor 1 (IF1)

IF1 is a naturally occurring, endogenous inhibitory protein found in mitochondria, distinguishing it from the exogenous toxins like this compound. nih.govportlandpress.com Its physiological role is to prevent the wasteful hydrolysis of cellular ATP by the F1F0-ATP synthase when the proton-motive force collapses, such as during ischemia. nih.govupertis.ac.id The inhibition by IF1 is pH-dependent, with the protein becoming an active inhibitor at the acidic pH levels that accompany such conditions. nih.govfrontiersin.orgbiorxiv.org Structurally, the N-terminal region of the active IF1 dimer inserts into the interface between the αDP and βDP subunits of the F1 domain, also making contact with the γ-subunit. portlandpress.comnih.govportlandpress.com This binding specifically blocks the enzyme's hydrolytic activity. nih.gov This contrasts with this compound, which is an external agent that binds within the β-subunits and inhibits ATP synthesis more strongly than ATP hydrolysis. nih.gov Furthermore, IF1 can be released from the enzyme when the pH returns to normal and a membrane potential is re-established, making its inhibition reversible and regulatory in nature. nih.govfrontiersin.org

The following table summarizes the key differences between this compound and the other discussed F1F0-ATP synthase inhibitors.

InhibitorTarget DomainSpecific Subunit(s) / LocationPrimary Mechanism of Inhibition
This compound F1β-subunits (βTP and βE) portlandpress.comasm.orgPrevents closure of catalytic interfaces needed for cyclic inter-conversion of catalytic sites. portlandpress.comportlandpress.com
Oligomycin F0 patsnap.compatsnap.comc-subunit ring microbialcell.comnih.govBlocks the proton channel, halting rotor rotation and inhibiting both synthesis and hydrolysis. microbialcell.comresearchgate.net
Efrapeptin F1 portlandpress.compnas.orgCentral cavity, interacting with α, βE, and γ subunits. portlandpress.comportlandpress.comcapes.gov.brBlocks the conformational change of the βE (empty) subunit to a nucleotide-binding state. pnas.orgcapes.gov.br
Citreoviridin F1 asm.orgoroboros.atβ-subunit, at a site distinct from this compound. nih.govresearchgate.netInhibits ATPase activity by binding to the β-subunit; noncompetitive with this compound. nih.govresearchgate.net
IF1 (Inhibitor Factor 1) F1 nih.govnih.govInterface of αDP, βDP, and γ subunits. portlandpress.comnih.govpH-dependent inhibition of ATP hydrolysis to prevent wasteful ATP consumption under ischemic conditions. nih.govfrontiersin.org

Structural Biology and Biophysical Characterization of Aurovertin Enzyme Interactions

X-ray Crystallographic Studies of Aurovertin-Bound F1-ATPase Complexes

X-ray crystallography has been instrumental in visualizing the precise interactions between this compound and the F1-ATPase at an atomic level. These studies have revealed the specific binding locations and the resulting structural changes in the enzyme.

Crystallographic analysis of the bovine mitochondrial F1-ATPase in complex with this compound B has identified two equivalent binding sites for the inhibitor. nih.govpnas.org These sites are located in a hydrophobic cleft between the nucleotide-binding domain (NBD) and the C-terminal domain (CTD) of two of the three catalytic β-subunits: the βTP subunit (which has ATP or its analogue bound) and the βE subunit (which is empty of nucleotide). nih.govpnas.orgfrontiersin.org The third β-subunit, βDP (with ADP bound), adopts a more compact conformation where the this compound binding pocket is incomplete and inaccessible to the inhibitor. nih.govpnas.orgfrontiersin.org

The binding of this compound B is stabilized by interactions with specific amino acid residues within this pocket. A key residue identified in both binding sites is βArg-412, a finding consistent with mutational studies. nih.govpnas.orgnih.gov The this compound molecule is positioned such that it is sandwiched between the NBD and the CTD. researchgate.net In the βTP subunit, the bound this compound B also interacts with α-Glu399 of the adjacent αTP subunit. nih.govpnas.orgnih.gov However, in the βE subunit, the distance to the corresponding residue in the αE subunit is too great for a similar interaction to occur. nih.govpnas.org

Table 1: Key Residues in the this compound B Binding Pockets of Bovine F1-ATPase

SubunitInteracting ResidueDomain
βTPβArg-412C-terminal Domain
βTPα-Glu399from adjacent αTP subunit
βEβArg-412C-terminal Domain

This table summarizes the primary amino acid residues identified through X-ray crystallography that are involved in the binding of this compound B.

Fluorescence studies have also provided evidence for conformational changes upon ligand binding. The binding of this compound to F1-ATPase results in fluorescence changes that are sensitive to the presence of substrates like ATP and ADP, indicating that the inhibitor is a probe for conformational shifts within the enzyme during its catalytic cycle. nih.govnih.gov

Elucidation of Inhibitor Binding Pockets

Computational Approaches to this compound-Enzyme Dynamics

Computational methods, particularly molecular dynamics simulations, have complemented experimental data by providing a dynamic view of the this compound-enzyme interaction, offering insights into the energetic and allosteric effects of inhibitor binding.

Molecular dynamics (MD) simulations of the this compound-bound F1-ATPase complex have shown that the binding sites can be considered largely pre-formed. researchgate.netnih.gov However, the presence of the inhibitor has been demonstrated to hinder inter-subunit communication and exert long-range effects on the dynamics of residues within the catalytic sites. researchgate.netnih.gov These simulations reveal that this compound binding can alter the correlated motions between different parts of the enzyme, which is crucial for the allosteric signaling that coordinates the activity of the three catalytic sites.

To quantify the strength of the this compound-enzyme interaction and identify the most critical residues for binding, computational scientists have employed binding free energy calculations. researchgate.netnih.gov Methods such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) have been used to estimate the binding Gibbs free energy (ΔG). For this compound B binding to bovine F1-ATPase, these calculations yielded values in reasonable agreement with experimental data. nih.gov

These calculations also allow for the identification of "hot spot" residues, which are amino acids that contribute most significantly to the binding affinity. researchgate.netnih.gov These analyses have confirmed the importance of experimentally identified residues and have also highlighted others that play a key role in stabilizing the inhibitor within its binding pocket. researchgate.netnih.gov

Table 2: Calculated Binding Free Energies for this compound B

Binding SiteCalculated ΔG (kcal/mol)Method
βTP-18.6 ± 4.6MM-PBSA
βE-16.3 ± 3.1MM-PBSA

This table presents computationally derived binding free energy values for this compound B in the two identified binding sites of F1-ATPase. nih.gov

A key aspect of modern drug design is the development of a pharmacophore model, which describes the essential three-dimensional features of a ligand that are necessary for binding to a specific target. To aid in this, mixed-solvent molecular dynamics simulations have been performed. researchgate.netdntb.gov.ua In these simulations, the protein is immersed in a mixture of water and small organic probe molecules. The regions where these probe molecules preferentially bind are known as "solvent sites" or "hot spots."

For the this compound binding site, these simulations have identified key solvent sites that correspond to the interactions made by the this compound molecule. researchgate.netdntb.gov.ua The residues that stabilize these solvent sites are consistent with the hot spot residues identified through binding free energy calculations. researchgate.netdntb.gov.ua This information is invaluable for the development of pharmacophore models that can be used in virtual screening campaigns to identify new, potentially more potent or specific, allosteric inhibitors of FOF1-ATP synthase. researchgate.netnih.govdntb.gov.ua

Binding Free Energy Calculations and Hot Spot Residue Mapping

This compound as a Fluorescent Probe in Biochemical Studies

This compound's intrinsic fluorescent properties, which are highly sensitive to its local environment, make it an invaluable tool for exploring the intricate dynamics of enzymes, particularly ATPases. Its ability to report on binding events and subsequent conformational shifts has provided significant insights into the mechanisms of ATP synthesis and hydrolysis.

Principles of this compound Fluorescence Property Modulation upon Binding

Aurovertins are characterized by weak fluorescence when in an aqueous solution. pnas.org This is primarily because the energy of the excited state is readily dissipated by the surrounding water molecules. pnas.org However, upon binding to a hydrophobic pocket within an enzyme such as F1-ATPase, this energy dissipation pathway is restricted. pnas.org This prevention of quenching by water leads to a dramatic increase in fluorescence quantum yield.

The formation of a complex between this compound and soluble mitochondrial F1-ATPase is accompanied by a significant, approximately 55-fold, enhancement of its fluorescence. researchgate.net This binding event also induces other measurable changes in its biophysical properties. The polarization of fluorescence increases from 0.278 for the free form to 0.375 for the bound form, indicating a more rigid and constrained environment upon binding. researchgate.net Furthermore, a decrease in absorption at 366 nm is observed when this compound complexes with the enzyme. researchgate.net

The fluorescence of the this compound-ATPase complex is not static; it is further modulated by the presence of substrates and cofactors, reflecting different enzymatic states. The addition of Adenosine (B11128) triphosphate (ATP) or magnesium ions (Mg²⁺) partially quenches the fluorescence intensity of the complex. researchgate.net Conversely, the presence of Adenosine diphosphate (B83284) (ADP) leads to an enhancement of the fluorescence signal. researchgate.net These modulations are linked to the affinity of this compound for its binding sites, which varies depending on the nucleotide bound to the enzyme.

The interaction between this compound and F1-ATPase is characterized by multiple binding sites. In the presence of ATP, two binding sites for this compound are typically observed on the F1 enzyme. researchgate.netasm.org However, only one site is apparent in the presence of ADP, Mg²⁺, or in a dilute buffer solution alone. researchgate.net The dissociation constants (Kd) of the fluorescent complex vary accordingly, highlighting the sensitivity of this compound binding to the enzyme's functional state. researchgate.net Computational studies suggest that of the two binding sites, located in the βTP and βE subunits, the βTP site corresponds to the experimentally determined high-affinity site. nih.gov

Table 1: Dissociation Constants (Kd) of the this compound-F1 ATPase Complex

Condition Dissociation Constant (Kd) (µM)
Dilute Buffer 0.04 researchgate.net
With Mg²⁺ 0.013 researchgate.net
With ADP 0.07 researchgate.net

Application in Monitoring Conformational Changes in ATPases

The distinct fluorescence signals of this compound in its free versus bound states, and the modulation of the bound signal by nucleotides, form the basis of its use as a probe for monitoring the conformational dynamics of ATPases. researchgate.net The changes in the fluorescence of bound this compound are interpreted as direct reflections of alterations in the conformational state of the enzyme during its catalytic cycle. researchgate.netscilit.com

For instance, the addition of succinate (B1194679) to submitochondrial particles pre-incubated with this compound results in an enhancement of fluorescence. researchgate.net This fluorescence change is dependent on the maintenance of an energized state within the mitochondria, directly linking the conformational state of the ATPase to the proton-motive force. researchgate.net

Structural studies have revealed that this compound B binds within a hydrophobic cleft in the β subunits of F1-ATPase. pnas.orgnih.gov By binding within the βTP and βE subunits, this compound appears to inhibit enzyme activity by preventing the closure of the catalytic interfaces. pnas.org This closure is an essential conformational change required for the cyclic interconversion of catalytic sites during ATP synthesis and hydrolysis. pnas.org The ability of this compound fluorescence to report on the occupancy and state of these sites allows researchers to track the transitions that are fundamental to the enzyme's function.

Furthermore, the interaction of other ligands with ATPase can be studied by observing their effect on this compound fluorescence. The non-fluorescent inhibitor citreoviridin (B190807), for example, causes a marked decrease in the fluorescence of this compound when it is bound to either the intact F1-ATPase or the isolated β subunit. researchgate.net This quenching effect is observed without displacing this compound, indicating that the binding of citreoviridin at a separate site induces a conformational change that alters the environment of the bound this compound. researchgate.net This demonstrates how this compound can be used to detect allosteric conformational changes transmitted through the enzyme structure.

Table 2: Compound Names

Compound Name
Adenosine diphosphate (ADP)
Adenosine triphosphate (ATP)
This compound
Citreoviridin
Magnesium (Mg²⁺)

Cellular and Biochemical Impact of Aurovertin Non Clinical Focus

Effects on Mitochondrial Oxidative Phosphorylation

Aurovertin's primary and most well-characterized biochemical effect is the potent inhibition of mitochondrial F₀F₁-ATP synthase, the enzyme complex responsible for the final step of oxidative phosphorylation. nih.govresearchgate.net This enzyme, crucial for cellular energy production, utilizes a proton gradient to synthesize adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403).

This compound specifically binds to the β-subunits within the catalytic F₁ portion of the ATP synthase complex. nih.govscispace.comoncotarget.com This binding occurs in a hydrophobic cleft between the nucleotide-binding domain and the C-terminal domain of the β-subunits. nih.gov The interaction is allosteric, meaning it influences the enzyme's activity without directly blocking the active site where ATP is synthesized. nih.gov

Studies using submitochondrial particles and purified enzyme complexes have shown that this compound's inhibition is differential. It can completely halt ATP synthesis while leaving a significant residual activity (up to 40%) for the reverse reaction, ATP hydrolysis. nih.gov The binding of this compound induces conformational changes in the F₁-ATPase, and these changes are influenced by the presence of ligands like ATP and ADP as well as the energization state of the mitochondrial membrane. nih.govpnas.org This inhibitory action on the terminal enzyme of oxidative phosphorylation disrupts the entire process of mitochondrial respiration and energy production. scispace.com

Influence on Specific Cellular Pathways and Processes

Beyond its direct impact on energy metabolism, this compound influences critical cellular pathways, including those governing cell death and immune surveillance.

This compound has been shown to be a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is closely linked to its function as an ATP synthase inhibitor. nih.govacs.org In studies involving human breast cancer cells, this compound B demonstrated strong antiproliferative effects by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase. nih.govacs.org

Research on triple-negative breast cancer (TNBC) cells, specifically the MDA-MB-231 cell line, revealed that this compound B induces apoptosis more effectively than the conventional chemotherapeutic agent taxol. nih.govingentaconnect.com This induction of apoptosis was attributed to the regulation of ATP synthase activity rather than changes in the enzyme's gene expression. nih.govingentaconnect.com The process involves the activation of key apoptosis-related proteins, including caspase-3 and caspase-9, and the cleavage of PARP (poly(ADP-ribose) polymerase). ingentaconnect.com Furthermore, this compound B was found to increase the expression of Dual Specificity Phosphatase 1 (DUSP1), a protein downregulated in TNBC tissues. nih.govingentaconnect.com

The inhibition of oxidative phosphorylation by this compound B has also been linked to the prevention of Bax dimerization, a key step in the intrinsic apoptosis pathway, under certain conditions. oup.com

Table 1: Effect of this compound B on Apoptosis in MDA-MB-231 Cells
Treatment (48h)Apoptosis Rate (Mean ± SD)Reference
Control10.2% ± 1.2% ingentaconnect.com
This compound B (2 µM)36.5% ± 1.5% ingentaconnect.com
This compound B (10 µM)60.1% ± 0.98% ingentaconnect.com
Taxol (10 µM)26.4% ± 1.23% ingentaconnect.com

Recent findings have uncovered a novel immunomodulatory role for this compound. Specifically, this compound B has been shown to sensitize colorectal cancer cells to recognition and lysis by Natural Killer (NK) cells. osti.gov NK cells are a component of the innate immune system that plays a crucial role in eliminating transformed or stressed cells. innate-pharma.com Their activity is regulated by a balance of signals from activating and inhibitory receptors. innate-pharma.comfrontiersin.org

This compound B treatment leads to the upregulation of NKG2D ligands on the surface of tumor cells. osti.gov NKG2D is an activating receptor on NK cells that, upon binding its ligands, triggers a cytotoxic response against the target cell. osti.gov By increasing the expression of these ligands, this compound B enhances the ability of NK cells to identify and destroy cancer cells, suggesting its potential as a sensitizing agent in NK cell-based cancer immunotherapy. osti.gov

Investigations into Apoptosis Induction in Cancer Cell Lines

Mechanistic Basis of Antifungal Properties (where relevant to cellular targets)

Aurovertins are fungal metabolites that exhibit antifungal activity. nih.govnih.gov The mechanism underlying this property is directly related to their primary cellular target, the F₀F₁-ATP synthase. nih.gov This enzyme is highly conserved and essential for energy production in fungi, just as it is in mammalian cells. By inhibiting this crucial enzyme, this compound disrupts fungal energy metabolism, leading to growth inhibition and cell death. researchgate.net This makes the F₀F₁-ATP synthase an attractive target for developing antifungal agents. nih.gov

In vitro Nematodetoxic Activity and Pathogenic Factors

Aurovertins have demonstrated notable nematicidal activity in laboratory settings. nih.gov Several this compound-type metabolites, including aurovertins D, E, F, and I, were isolated from Pochonia chlamydosporia, a fungus known to parasitize root-knot nematodes. researchgate.netacs.org These compounds are considered potential pathogenic factors that the fungus uses to suppress nematode populations. researchgate.netacs.org

In vitro assays showed that aurovertins D and F were toxic to the free-living nematode Panagrellus redivivus. researchgate.netacs.org However, the tested aurovertins did not show a significant inhibitory effect on the egg hatching of the root-knot nematode Meloidogyne incognita. researchgate.netacs.org This suggests that the primary nematicidal action is against the worm stage rather than the egg stage. Another study reported that this compound D extracted from Pochonia chlamydosporia showed a high level of toxicity against plant-parasitic nematodes. frontiersin.org

Table 2: In vitro Nematicidal Activity of Aurovertins against Panagrellus redivivus
CompoundLC₅₀ (at 48h)Reference
This compound D41.7 µg/mL researchgate.netacs.org
This compound F88.6 µg/mL researchgate.netacs.org

Synthetic Biology and Metabolic Engineering for Aurovertin Research

Heterologous Expression Systems for Aurovertin Production and Analogues

Overcoming the limitations of production in its native fungal producers, such as Calcarisporium arbuscula, has been a significant achievement in this compound research. nih.govresearchgate.net Heterologous expression, the process of introducing the this compound biosynthetic gene cluster into a more genetically tractable host, has been key to this success. nih.gov

Aspergillus nidulans has emerged as a robust and widely used heterologous host for this compound production. nih.govacs.orgacs.org Researchers have successfully reconstructed the entire this compound biosynthetic pathway in A. nidulans, leading to the production of several this compound compounds, including new geometric isomers. nih.gov This system has not only enabled the production of these complex molecules but has also served as a platform for pathway engineering. For instance, the introduction of an inducible promoter allowed for the controlled expression of specific genes, thereby influencing the ratio of different this compound analogues produced. nih.govresearchgate.net Furthermore, overexpressing the transcription factor AurF in this host resulted in a significant, up to 20-fold, increase in this compound yields. nih.govasm.org

Saccharomyces cerevisiae (baker's yeast) has also been utilized as a chassis for expressing components of the this compound pathway. nih.gov The well-established genetic tools for yeast make it an attractive host for mining and engineering fungal polyketide synthases. For example, the intron-free cDNA of the this compound polyketide synthase, AurA, was successfully cloned and expressed in yeast, which facilitated the characterization of its product. nih.gov

The following table summarizes notable heterologous systems used in this compound research:

Heterologous HostKey Genes ExpressedProductsKey Findings & Significance
Aspergillus nidulansFull aur gene cluster (aurA-G)Seven this compound-type compounds, including three new isomers. nih.govresearchgate.netDemonstrated successful reconstitution of the entire pathway; enabled rational control of product ratios and yield enhancement through promoter engineering. nih.gov
Aspergillus nidulansctv gene cluster (from A. terreus)Citreoviridin (B190807) and two biosynthetic intermediates. acs.orgShowcased the utility of A. nidulans for producing related polyketides and elucidating their biosynthetic pathways. acs.org
Saccharomyces cerevisiaeaurA (this compound PKS)Polyketide product of AurA.Provided a platform for the functional characterization of individual biosynthetic enzymes from the this compound pathway. nih.gov

Rational Design and Engineering of this compound Biosynthetic Pathways

Rational design involves the targeted modification of biosynthetic genes to understand their function and to alter the final chemical structure of the natural product. nih.gov This approach has been successfully applied to the this compound pathway.

A primary target for engineering is the highly reducing polyketide synthase (HRPKS) AurA, which is responsible for creating the polyene backbone. nih.gov Deletion of the aurA gene in the native producer, C. arbuscula, completely abolished this compound production, confirming its essential role. nih.gov

Tailoring enzymes that modify the polyketide backbone are also key targets. The this compound gene cluster contains genes for a flavin-dependent monooxygenase (AurC) and an epoxide hydrolase (AurD), which together skillfully construct the complex 2,6-dioxabicyclo[3.2.1]-octane ring system from a linear polyene precursor. nih.govsjtu.edu.cnmdpi.com Studies involving the deletion and swapping of these enzymes have been crucial. For example, replacing AurD with its homologue from the asteltoxin (B162491) pathway (AstD) in a C. arbuscula mutant led to the production of a new tetrahydrofuranyl pyrone-polyene compound, demonstrating the potential for generating diversity by enzyme substitution. sjtu.edu.cn

Strategies for Novel this compound Derivative Generation via Pathway Manipulation

The manipulation of biosynthetic pathways offers several strategies to generate novel this compound derivatives that are not easily accessible through chemical synthesis. nih.gov

One effective method is combinatorial biosynthesis , where genes from different pathways are combined. For instance, introducing the polyketide synthase CtvA from the citreoviridin pathway into Calcarisporium arbuscula leveraged the promiscuity of the native this compound tailoring enzymes to expand a tetrahydrofuran (B95107) ring into the characteristic dioxabicyclo-octane moiety of aurovertins, creating novel hybrid compounds. researchgate.net

Gene deletion and heterologous expression of partial pathways is another fruitful approach. Expressing the this compound biosynthetic genes aurA through aurD in Aspergillus nidulans led to the accumulation of this compound E, the unacetylated precursor to other aurovertins. nih.govresearchgate.net This not only helped to identify this compound E as a key intermediate but also made it available as a substrate for further chemical or enzymatic modifications. nih.gov

Precursor-directed biosynthesis is a strategy where modified substrates are fed to the producing organism or engineered enzymes. While not explicitly detailed for this compound in the provided context, the successful use of acyl-SNAC (N-acetylcysteamine thioester) substrates with other fungal PKSs expressed in yeast suggests its potential applicability for creating unnatural this compound analogues. nih.gov

These bioengineering strategies are summarized in the table below:

StrategyDescriptionExampleOutcome
Combinatorial Biosynthesis Combining genes from different, but related, biosynthetic pathways in a single host.Introduction of citreoviridin PKS (CtvA) into the this compound producer C. arbuscula. researchgate.netProduction of novel compounds with modified ring structures.
Pathway Engineering (Gene Manipulation) Deleting, overexpressing, or replacing specific genes within the native or heterologous host.Replacing epoxide hydrolase aurD with astD in a C. arbuscula mutant. sjtu.edu.cnGeneration of a new tetrahydrofuranyl pyrone-polyene derivative.
Promoter Engineering Replacing native gene promoters with inducible or constitutive promoters to control gene expression.Placing transcription factor aurF under a constitutive promoter in A. nidulans. nih.gov20-fold increase in this compound production.

Advanced Research Perspectives and Future Directions

Comprehensive Elucidation of Remaining Biosynthetic Enzyme Functions and Regulatory Networks

The biosynthesis of aurovertin, a complex fungal polyketide, involves a series of intricate enzymatic steps. While the core biosynthetic gene cluster (aur) in fungi like Calcarisporium arbuscula has been identified, the precise functions of all the enzymes and the regulatory networks governing their expression are not yet fully understood. nih.gov

Future research will focus on:

Characterizing Tailoring Enzymes: The aur cluster contains genes encoding for a highly reducing polyketide synthase (HRPKS), a methyltransferase, a flavin-dependent monooxygenase (FMO), and an epoxide hydrolase, which are essential for producing the characteristic 2,6-dioxabicyclo[3.2.1]-octane ring of this compound E. nih.gov However, the exact roles and catalytic mechanisms of other tailoring enzymes, such as the SnoaL-like cyclase (AurE) and the O-acyltransferase (AurG), require further investigation. nih.gov While AurE is predicted to enhance the rate of pyrone formation, and AurG is responsible for converting this compound E to other derivatives, detailed biochemical characterization is needed. nih.gov

Unraveling Regulatory Control: The transcription factor AurF has been shown to positively regulate the this compound biosynthetic cluster. researchgate.netresearchgate.net Deletion of aurF abolishes this compound production, while its overexpression can significantly increase yields. researchgate.netresearchgate.net Future studies will likely delve into the specific molecular mechanisms by which AurF controls the expression of the aur genes and investigate other potential regulatory elements and signaling pathways that respond to environmental or developmental cues.

Comparative Genomics and Pathway Engineering: Comparing the this compound biosynthetic clusters from different fungal species, such as Metarhizium anisopliae and Aspergillus terreus (producer of the related compound citreoviridin), can provide insights into the evolution of these pathways and the enzymatic basis for structural diversity. nih.govresearchgate.netresearchgate.net This knowledge can be leveraged for metabolic engineering and synthetic biology approaches to produce novel this compound analogs with potentially improved properties. researchgate.netresearchgate.net

High-Resolution Structural Studies of this compound-Bound F1F0-ATP Synthase in Diverse Functional States

This compound exerts its potent inhibitory effect by binding to the F1 subcomplex of the F1F0-ATP synthase. portlandpress.com High-resolution structural studies, primarily using X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in defining the this compound binding site. portlandpress.comfrontiersin.org However, capturing the enzyme in its various functional states while bound to this compound remains a key objective.

Key research goals include:

Cryo-EM analysis of the complete F1F0-aurovertin complex: While crystal structures of the F1-aurovertin complex exist, obtaining high-resolution structures of the entire membrane-bound F1F0-ATP synthase in complex with this compound will provide a more complete picture of the inhibitory mechanism. frontiersin.orgmicrobialcell.comresearchgate.net This would reveal how this compound binding to the F1 moiety allosterically affects the function of the F0 motor.

Visualizing conformational changes: The F1F0-ATP synthase undergoes significant conformational changes during its catalytic cycle. mdpi.com Time-resolved cryo-EM and other advanced structural techniques could be employed to visualize the enzyme at different stages of its rotational catalysis in the presence of this compound. This would help to precisely understand how this compound binding at the βTP and βE subunits sterically hinders the conformational transitions required for both ATP synthesis and hydrolysis. frontiersin.orgnih.gov

Investigating different nucleotide-bound states: The binding affinity of this compound is influenced by the presence of nucleotides. umich.edu High-resolution structures of the this compound-bound enzyme in the presence of different nucleotide analogs (e.g., ADP, ATP, and non-hydrolyzable analogs) will be crucial to understand the differential inhibition of ATP synthesis and hydrolysis. umich.eduportlandpress.com

Computational Design of Species-Specific F1F0-ATP Synthase Inhibitors Based on this compound Scaffolds

The F1F0-ATP synthase is an emerging drug target for various diseases, including cancer and infectious diseases. nih.govdntb.gov.ua this compound, with its potent inhibitory activity, serves as an excellent scaffold for the design of new, more specific inhibitors. nih.govresearchgate.net

Future computational and medicinal chemistry efforts will likely focus on:

Structure-based drug design: Using the high-resolution structural data of the this compound binding site, computational methods like molecular dynamics simulations and virtual screening can be employed to design novel compounds. frontiersin.orgdntb.gov.uanih.gov These studies can help identify key pharmacophore features and explore the druggability of the this compound binding pocket. frontiersin.orgnih.gov

Exploiting species-specific differences: Although the F1F0-ATP synthase is highly conserved, there are subtle differences in the amino acid sequences of the this compound binding site between different species (e.g., human, bacterial, fungal). frontiersin.orgresearchgate.net Computational analyses can be used to identify these variations and design inhibitors that selectively target the ATP synthase of pathogens while minimizing effects on the human enzyme. nih.govpan.pl This is particularly relevant for developing new antibiotics to combat multidrug-resistant bacteria. pan.pl

Synthesis of novel this compound analogs: The insights gained from computational studies can guide the chemical synthesis of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Exploration of Allosteric Modulation Mechanisms Beyond Direct Catalytic Site Interference

This compound is an allosteric inhibitor, meaning it binds to a site distinct from the catalytic active site of the enzyme. portlandpress.comoup.com Its binding to the βTP and βE subunits prevents the necessary conformational changes for catalysis. portlandpress.comfrontiersin.org

Future research in this area will aim to:

Map long-range communication pathways: Molecular dynamics simulations suggest that this compound binding exerts long-range effects on the dynamics of catalytic site residues. nih.govdntb.gov.ua Advanced computational techniques can be used to map the allosteric communication pathways within the F1F0-ATP synthase, revealing how binding at one site can influence the function of a distant site.

Identify novel allosteric sites: The F1F0-ATP synthase has multiple allosteric sites that are targeted by various natural inhibitors, including efrapeptins and the endogenous inhibitor protein IF1. portlandpress.comportlandpress.com Further exploration of the enzyme's surface may reveal novel, druggable allosteric pockets.

Understand the basis of differential inhibition: this compound inhibits ATP synthesis more potently than ATP hydrolysis. umich.edu The structural and mechanistic basis for this differential effect is still not fully understood. frontiersin.orgnih.gov Future studies will focus on elucidating the subtle conformational differences between the synthesis and hydrolysis cycles and how this compound differentially impacts them.

Development of Advanced Biochemical and Biophysical Assays for this compound Interactions

A deeper understanding of the interaction between this compound and F1F0-ATP synthase requires the development and application of sophisticated biochemical and biophysical assays. eddc.sgcriver.com

These may include:

Single-molecule techniques: Single-molecule fluorescence resonance energy transfer (smFRET) and other single-molecule approaches can be used to directly observe the rotational dynamics of the F1F0-ATP synthase in real-time and how this compound affects these movements. umich.edu

Advanced binding assays: Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and microscale thermophoresis (MST) can provide precise quantitative data on the binding affinity, kinetics, and thermodynamics of the this compound-enzyme interaction. eddc.sgwuxibiology.comresearchgate.net

High-throughput screening platforms: The development of robust and sensitive high-throughput screening (HTS) assays is essential for the discovery of new F1F0-ATP synthase inhibitors based on the this compound scaffold. eddc.sg These assays could be based on fluorescence, luminescence, or absorbance measurements. eddc.sg

Investigation of this compound's Role in Fungal Chemical Ecology and Inter-species Interactions

Aurovertins are produced by various fungi, including entomopathogenic (insect-killing) and nematophagous (nematode-killing) species. researchgate.netnih.govacs.org This suggests a role for these compounds in the ecological interactions of the producing fungi.

Future ecological research will focus on:

Nematicidal and insecticidal activity: Studies have shown that aurovertins exhibit toxicity towards nematodes. acs.orgnih.gov Further research is needed to elucidate the precise molecular targets of this compound in these organisms and to evaluate its potential as a biocontrol agent. acs.org

Inter-fungal competition: Fungi produce a vast array of secondary metabolites to compete with other microorganisms for resources. nih.gov It is likely that this compound plays a role in mediating competitive interactions between different fungal species in their natural habitat.

Plant-fungus-insect/nematode interactions: Fungi that produce this compound can be found in association with plants. nih.gov Investigating the role of this compound in these complex tripartite interactions could reveal new insights into the chemical ecology of these systems.

Q & A

Q. What are the primary biochemical mechanisms through which aurovertin inhibits ATP synthase, and what experimental approaches are most effective for validating these mechanisms?

To investigate this compound's inhibition mechanisms, researchers should combine kinetic assays (measuring ATP hydrolysis rates under controlled conditions) with structural biology techniques like cryo-EM or X-ray crystallography to visualize binding interactions. Validate findings using competitive inhibition assays with known ATP synthase substrates (e.g., ADP/ATP). Include negative controls with structurally analogous compounds lacking inhibitory properties .

Q. Which spectroscopic techniques (e.g., NMR, mass spectrometry) are considered gold standards for characterizing this compound's structural purity in experimental settings?

Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify structural integrity. For purity quantification, employ HPLC-UV/Vis with a calibrated reference standard. Document solvent systems, column types, and retention times to ensure reproducibility .

Q. What are the critical parameters to document when reporting this compound's solubility and stability in different buffer systems for reproducibility purposes?

Report pH , temperature , ionic strength , and storage conditions (e.g., light exposure, freeze-thaw cycles). Use UV-Vis spectroscopy to monitor degradation over time. Include centrifugation steps for solubility assessments and specify filtration methods (e.g., 0.22 µm nylon filters) .

Q. Which in vivo model systems (e.g., mammalian vs. yeast mitochondria) provide the most translational relevance for studying this compound's bioenergetic effects?

Select models based on research goals: isolated mammalian mitochondria for human-relevant energy transduction studies or S. cerevisiae for genetic manipulation of ATP synthase subunits. Justify choices by comparing conservation of target binding sites across species .

Q. What are the key considerations when designing control experiments to isolate this compound's specific effects from nonspecific membrane interactions in cellular energy studies?

Include vehicle controls (e.g., DMSO at matching concentrations) and membrane potential controls (e.g., carbonyl cyanide m-chlorophenyl hydrazine, CCCP). Use liposome-based assays to test nonspecific membrane permeabilization. Validate specificity via rescue experiments with non-hydrolyzable ATP analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed in vitro ATPase inhibition efficacy of this compound and inconsistent cellular respiration results in mitochondrial studies?

Apply systems biology approaches :

  • Perform metabolomic profiling to identify compensatory pathways (e.g., glycolysis upregulation).
  • Use genetic knockouts of alternative ATP-producing enzymes to isolate mitochondrial contributions.
  • Validate using single-cell respirometry to account for heterogeneous cellular responses .

Q. What statistical models are appropriate for dose-response curve analysis when studying this compound's inhibitory effects under varying pH conditions?

Use nonlinear regression models (e.g., Hill equation) with bootstrapping to estimate IC₅₀ confidence intervals. Account for pH-dependent solubility changes via covariance analysis . Validate model fit with Akaike Information Criterion (AIC) comparisons .

Q. How should researchers address batch-to-batch variability in this compound potency when replicating published ATP synthesis inhibition assays?

Implement quality control protocols :

  • Standardize source organisms for ATP synthase isolation.
  • Pre-screen this compound batches via fluorometric titrations (exploiting its intrinsic fluorescence).
  • Include internal reference compounds (e.g., oligomycin) in each experiment to normalize potency metrics .

Q. What orthogonal validation methods are recommended when novel this compound derivatives show conflicting results between computational binding predictions and empirical inhibition assays?

Combine molecular dynamics simulations (to assess binding stability) with surface plasmon resonance (SPR) for kinetic validation. Use alanine scanning mutagenesis of ATP synthase subunits to confirm critical binding residues .

Q. How can isothermal titration calorimetry (ITC) be optimized to overcome signal-to-noise challenges when quantifying this compound-protein binding affinities in low-concentration regimes?

  • Increase protein concentration (≥50 µM) while ensuring solubility.
  • Use longer injection intervals (≥300 sec) for baseline stabilization.
  • Validate with competition experiments using a high-affinity competitor (e.g., ADP) to confirm binding specificity .

Methodological Frameworks

  • For experimental design : Apply PICO (Population, Intervention, Comparison, Outcome) to define variables (e.g., mitochondrial prep methods vs. inhibitor concentrations) .
  • For reproducibility : Adhere to AJEV guidelines for documenting equipment models, buffer compositions, and statistical thresholds .
  • For contradiction analysis : Use iterative triangulation of biochemical, structural, and computational data to resolve inconsistencies .

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